molecular formula C3H4S B14509811 2-Methylidenethiirane CAS No. 64251-85-0

2-Methylidenethiirane

Cat. No.: B14509811
CAS No.: 64251-85-0
M. Wt: 72.13 g/mol
InChI Key: BTOWYENYYXRZMV-UHFFFAOYSA-N
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Description

2-Methylidenethiirane is an organic compound with the molecular formula C3H4S. It is a member of the thiirane family, which are three-membered cyclic sulfides. This compound is characterized by the presence of a methylene group (CH2) attached to the thiirane ring, making it a unique structure in the realm of sulfur-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylidenethiirane can be synthesized through various methods. One common approach involves the reaction of methylene iodide with sodium sulfide in the presence of a base. This reaction typically occurs under mild conditions and yields the desired thiirane compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methylidenethiirane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur at the methylene group or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thiirane derivatives.

Scientific Research Applications

2-Methylidenethiirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s reactivity with biological nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylidenethiirane involves its reactivity with nucleophiles. The methylene group and the sulfur atom in the thiirane ring are both reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of various products. This reactivity is exploited in synthetic chemistry and biological studies to understand reaction mechanisms and develop new compounds.

Comparison with Similar Compounds

Similar Compounds

    Thiirane: The parent compound without the methylene group.

    2-Methylthiirane: A similar compound with a methyl group instead of a methylene group.

    Oxirane: The oxygen analog of thiirane.

Uniqueness

2-Methylidenethiirane is unique due to the presence of the methylene group, which imparts different reactivity compared to other thiirane derivatives. This makes it a valuable compound in synthetic chemistry and various applications.

Properties

CAS No.

64251-85-0

Molecular Formula

C3H4S

Molecular Weight

72.13 g/mol

IUPAC Name

2-methylidenethiirane

InChI

InChI=1S/C3H4S/c1-3-2-4-3/h1-2H2

InChI Key

BTOWYENYYXRZMV-UHFFFAOYSA-N

Canonical SMILES

C=C1CS1

Origin of Product

United States

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